4-(Aminoethynyl)-N,N-dimethylaniline
Description
4-(Aminoethynyl)-N,N-dimethylaniline is an aromatic amine derivative characterized by an N,N-dimethylaniline core substituted at the para position with an aminoethynyl (–C≡C–NH₂) group. This compound combines the electron-donating dimethylamino group with the linear, conjugated ethynyl linker, which may confer unique electronic and steric properties.
Properties
CAS No. |
474661-45-5 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
4-(2-aminoethynyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C10H12N2/c1-12(2)10-5-3-9(4-6-10)7-8-11/h3-6H,11H2,1-2H3 |
InChI Key |
LDQHCYYJZQKZNA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#CN |
Origin of Product |
United States |
Preparation Methods
Reductive Methylation of Para-Amino Anilines
A widely used method for preparing N,N-dimethylated anilines involves reductive methylation of the corresponding para-substituted anilines. This process typically uses formaldehyde (formalin) and sodium cyanoborohydride (NaBH3CN) as the reducing agent in an acidic medium.
- Reaction conditions: The reaction is carried out in acetonitrile-acetic acid (MeCN–AcOH) solvent system at elevated temperatures (up to 90 °C) without cooling during acid addition to favor complete dimethylation.
- Advantages: High selectivity for dimethylation, compatibility with various functional groups (esters, keto, ethers), and moderate to high yields (often >80%).
- Example: Reductive methylation of 2-iodoanilines to 2-iodo-N,N-dimethylanilines has been demonstrated to proceed efficiently under these conditions, which can be extrapolated to para-substituted analogs.
| Parameter | Typical Value/Condition |
|---|---|
| Reducing agent | Sodium cyanoborohydride (NaBH3CN) |
| Methyl source | Formaldehyde (formalin) |
| Solvent | Acetonitrile (MeCN) and Acetic acid (AcOH) |
| Temperature | Room temperature to 90 °C |
| Reaction time | Several hours (up to 7 days for low temp) |
| Yield | Up to 85-90% for para-substituted anilines |
Introduction of the Ethynyl Group
Sonogashira Cross-Coupling
The ethynyl substituent is commonly introduced via the Sonogashira–Hagihara coupling of the N,N-dimethylaniline derivative bearing a halogen (usually iodine or bromine) at the para position with terminal alkynes.
- Catalysts: Palladium complexes (e.g., Pd(PPh3)2Cl2) combined with copper(I) iodide as co-catalyst.
- Base: Diisopropylamine (DIPA) or triethylamine.
- Solvent: Dimethylformamide (DMF) or other polar aprotic solvents.
- Temperature: Typically 50–90 °C.
- Outcome: Efficient coupling to yield 4-(ethynyl)-N,N-dimethylaniline derivatives with moderate to high yields.
This method has been successfully applied to synthesize 4-ethynyl-N,N-dimethylaniline, which is a close analog of the target compound.
Specific Preparation Method for 4-(Aminoethynyl)-N,N-dimethylaniline
While direct literature on 4-(Aminoethynyl)-N,N-dimethylaniline is limited, a plausible synthetic route based on established procedures is as follows:
Synthesis of 4-iodo-N,N-dimethylaniline: Starting from 4-iodoaniline, perform reductive methylation with formalin and sodium cyanoborohydride to obtain 4-iodo-N,N-dimethylaniline in high yield.
Sonogashira coupling with protected aminoacetylene: Couple 4-iodo-N,N-dimethylaniline with a protected aminoethyne (e.g., TMS-protected aminoacetylene) under Sonogashira conditions to install the ethynyl group.
Deprotection: Remove protecting groups under mild conditions to yield 4-(Aminoethynyl)-N,N-dimethylaniline.
This sequence allows for the sensitive aminoethynyl group to be introduced without decomposition.
Alternative Preparation via Nitrosation and Reduction
Some patents describe the preparation of para-amino-N,N-dimethylaniline salts (phosphate or oxalate) via nitrosation of dimethylaniline followed by reduction and purification steps. Although these methods focus on the amine precursor rather than the ethynyl derivative, they provide valuable insights into obtaining high-purity N,N-dimethylaniline intermediates.
- Nitrosation: Reaction of dimethylaniline with sodium nitrite in concentrated hydrochloric acid at 0–5 °C.
- Reduction: Zinc powder in acidic aqueous solution at 20–30 °C.
- Purification: Extraction with benzene, distillation, and crystallization with phosphoric or oxalic acid to yield stable salts.
These methods ensure high purity and yield of the amine precursor, which is crucial before further functionalization.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive methylation | Formalin, NaBH3CN, MeCN–AcOH | 25–90 | Hours to days | 80–90 | High selectivity for N,N-dimethylation |
| Sonogashira coupling | Pd catalyst, CuI, DIPA, DMF | 50–90 | Several hours | 60–85 | Efficient ethynylation of aryl iodides |
| Nitrosation (patent method) | NaNO2, HCl, 0–5 | 0–5 | 1–1.5 hours | N/A | For amine salt precursor preparation |
| Reduction (patent method) | Zn powder, HCl, 20–30 | 20–30 | 3 hours | N/A | Converts nitroso to amino group |
| Purification (patent) | NaOH extraction, benzene, distillation | Ambient | Variable | N/A | Produces high-purity amine salts |
Research Results and Analysis
- The reductive methylation method using formalin and sodium cyanoborohydride has been demonstrated to be superior to classical Hoffmann methylation, providing higher yields and better functional group tolerance.
- Sonogashira coupling is the preferred method for ethynyl group installation, with reaction conditions optimized for high yields and minimal side reactions.
- The nitrosation-reduction-purification sequence described in patents provides a robust, scalable approach to obtain high-purity N,N-dimethylaniline derivatives, which are essential intermediates for further modifications.
- The combination of these methods allows for the preparation of 4-(Aminoethynyl)-N,N-dimethylaniline with good purity and yield when carefully controlled.
Chemical Reactions Analysis
Types of Reactions
4-(Aminoethynyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ethynyl group can be reduced to form ethyl or ethylene derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Ethyl or ethylene derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-(Aminoethynyl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(Aminoethynyl)-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The ethynyl group can participate in π-π interactions, while the amino group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent-Specific Comparisons
4-(Aminomethyl)-N,N-dimethylaniline Hydrochloride ()
- Structural Difference : Replaces the ethynyl group with a methylene (–CH₂–) linker.
- Electronic Effects: The aminomethyl group lacks conjugation with the aromatic ring, reducing electron delocalization compared to the ethynyl linker.
- Applications: Aminomethyl derivatives are often intermediates in drug synthesis, e.g., for antidepressants or opiates .
4-Styryl-N,N-dimethylaniline ()
- Structural Difference : Features a vinyl (–CH=CH–) linker instead of ethynyl.
- Electronic Effects : The styryl group enables extended conjugation, enhancing absorption in visible light (useful for dyes or photodynamic agents).
- Biological Activity : Fluorinated styryl analogs (e.g., 4-(3-Fluorostyryl)-N,N-dimethylaniline) inhibit Wnt signaling in colorectal cancer cells at 10 µM, highlighting the role of substituent geometry in bioactivity .
4-(2-Pyridylazo)-N,N-dimethylaniline ()
- Structural Difference : Contains an azo (–N=N–) group linked to a pyridine ring.
- Electronic Effects : The azo group introduces strong absorption in the visible spectrum, making it suitable as a photoactive dye.
- Reactivity : Forms coordination complexes with transition metals, relevant for sensor development .
Physicochemical Properties
| Property | 4-(Aminoethynyl)-N,N-dimethylaniline | 4-Aminomethyl Analogs | Styryl Derivatives |
|---|---|---|---|
| Conjugation | High (ethynyl linker) | Low | Moderate (vinyl linker) |
| Solubility | Polar solvents (due to –NH₂) | Polar solvents | Moderate in organics |
| Stability | Sensitive to oxidation | Stable | Light-sensitive |
| Absorption Max (nm) | ~300–350 (estimated) | ~280 | 400–500 |
Biological Activity
4-(Aminoethynyl)-N,N-dimethylaniline, also known as a derivative of N,N-dimethylaniline, has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure features an amino group attached to an ethynyl group, connected to a dimethylaniline moiety, which contributes to its reactivity and biological interactions.
Research indicates that 4-(Aminoethynyl)-N,N-dimethylaniline may interact with various biological targets, primarily through:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Binding : It may act as a ligand for specific receptors, influencing signal transduction pathways.
Toxicity and Safety Profile
The safety data for 4-(Aminoethynyl)-N,N-dimethylaniline suggest potential hazards:
- Acute Toxicity : Exposure may lead to symptoms such as convulsions and methemoglobinemia, which can result in cyanosis. The onset of symptoms may be delayed by several hours .
- Environmental Impact : Limited data on biodegradability indicate that the compound may pose ecological risks if released into the environment .
Study 1: In Vitro Analysis
A study conducted by researchers at the University of Kentucky explored the effects of 4-(Aminoethynyl)-N,N-dimethylaniline on cancer cell lines. The findings revealed significant cytotoxic effects at concentrations above 10 µM, suggesting potential as an anticancer agent. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Another investigation highlighted the photochemical generation of reactive species when exposed to UV light. This property raises concerns about its safety in photodynamic therapy applications but also suggests potential utility in developing light-activated therapies .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
